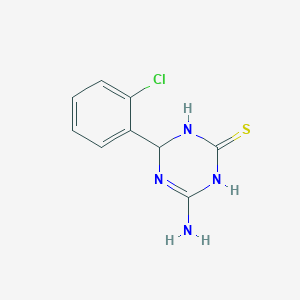

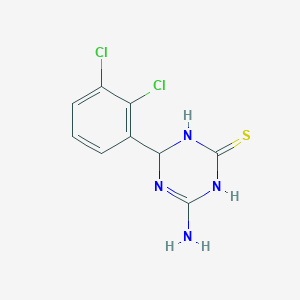

4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Overview

Description

4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (4A6DTDT) is an organic compound that is widely used in scientific research. It is an important component of many synthetic pathways, and has been studied for its potential applications in drug discovery and development, as well as its biochemical and physiological effects.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have indicated that it can target and inhibit the activity of certain kinases, which are crucial for the growth and survival of cancer cells . This makes it a promising candidate for developing new anticancer therapies.

Antimicrobial Activity

Research has demonstrated that 4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth . This suggests its potential use in developing new antimicrobial agents to combat resistant strains of pathogens.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. It has been found to protect neuronal cells from oxidative stress and apoptosis, which are common features in conditions like Alzheimer’s and Parkinson’s diseases . This highlights its potential in developing treatments for neurodegenerative disorders.

Anti-inflammatory Properties

Studies have shown that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases . This makes it a potential candidate for developing new anti-inflammatory drugs.

Pharmacological Studies

The compound is also used in pharmacological studies to understand its mechanism of action and potential therapeutic applications. Researchers have investigated its pharmacokinetics, bioavailability, and interaction with other drugs. These studies are crucial for developing it into a viable therapeutic agent.

Radiolabeled 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine (TH287): A Potential Radiotracer for Measuring and Imaging MTH1 Sigma-Aldrich Catalog Synthesis of anti-depressant molecules - RSC Publishing

Mechanism of Action

Target of Action

The primary target of 4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is MTH1 (MutT homolog 1) or NUDT1 (Nudix Hydrolase 1) , also known as oxidized purine nucleoside triphosphatase . MTH1 has potential as a biomarker for monitoring cancer progression and quantifying target engagement for relevant therapies .

Mode of Action

The compound binds to MTH1, inhibiting its hydrolase activity . The binding of the compound to MTH1 was evaluated in live glioblastoma cells (U251MG) through saturation and competitive binding assays, together with in vitro enzymatic assays . The compound has a higher affinity for MTH1 in U251MG cells compared to another well-studied MTH1 inhibitor: (S)-crizotinib .

Biochemical Pathways

The inhibition of MTH1 hydrolase activity by the compound affects the biochemical pathways involving oxidized purine nucleoside triphosphates

Pharmacokinetics

It is known that the compound was radiolabeled with tritium for in vitro studies and with carbon-11 for in vivo micropet studies .

Result of Action

The compound’s action results in the inhibition of MTH1 hydrolase activity . This inhibition could potentially be used for monitoring cancer progression and quantifying target engagement for relevant therapies .

Action Environment

It is known that the compound was evaluated in live glioblastoma cells (u251mg) through saturation and competitive binding assays, together with in vitro enzymatic assays .

properties

IUPAC Name |

4-amino-2-(2,3-dichlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4S/c10-5-3-1-2-4(6(5)11)7-13-8(12)15-9(16)14-7/h1-3,7H,(H4,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZCKSROPRQLNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2NC(=S)NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148683 | |

| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(2,3-dichlorophenyl)-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | |

CAS RN |

1142207-48-4 | |

| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(2,3-dichlorophenyl)-3,4-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142207-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(2,3-dichlorophenyl)-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

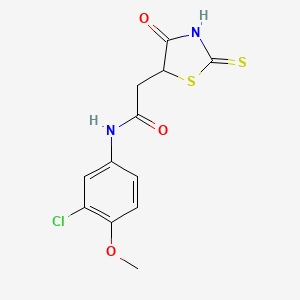

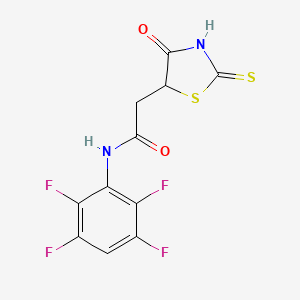

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

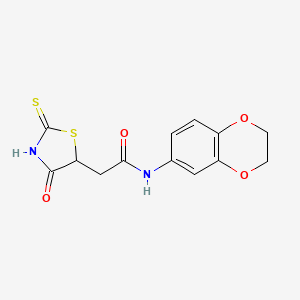

![4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B3083953.png)

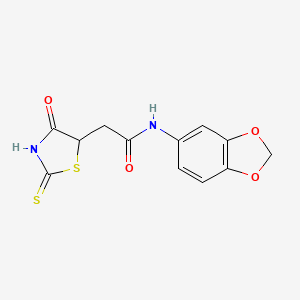

![4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B3083955.png)

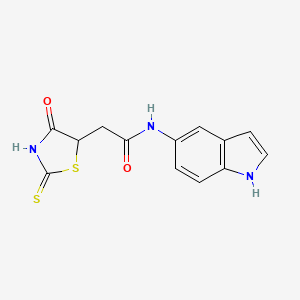

![N-[4-(acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083967.png)

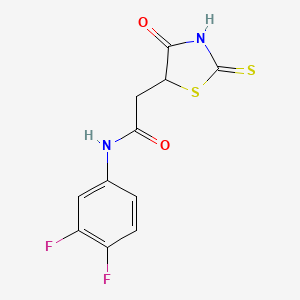

![N-[4-(aminosulfonyl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083973.png)

![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3084002.png)

![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3084004.png)

![4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-3-methoxybenzoic acid](/img/structure/B3084018.png)